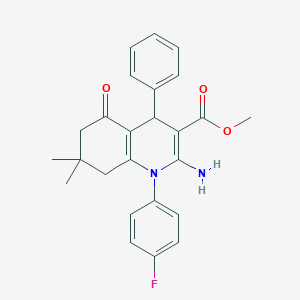
Methyl 2-amino-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, fluorophenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-fluorobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of ammonium acetate and a suitable catalyst. The reaction proceeds through a series of steps including aldol condensation, cyclization, and esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Methyl 2-amino-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and materials.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Methyl 2-amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
The presence of the fluorophenyl group in Methyl 2-amino-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its chloro- and bromo- counterparts, which may have different pharmacological profiles and chemical behaviors.
Biological Activity
Methyl 2-amino-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a fluorophenyl group and a carboxylate ester, which contribute to its unique biological activities. This article explores the compound's biological activity based on various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H25FN2O3, with a molecular weight of approximately 420.48 g/mol. The presence of the fluorine atom enhances its lipophilicity, influencing its interaction with biological targets and making it a candidate for drug development .
1. Anticancer Properties
Research indicates that compounds within the hexahydroquinoline class exhibit promising anticancer activities. Methyl 2-amino-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyhexahydroquinoline has been investigated for its ability to target critical pathways in cancer cell proliferation and survival. It may inhibit specific enzymes involved in tumor growth and metastasis .
2. Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties by inhibiting enzymes associated with inflammatory pathways. Studies suggest that it can modulate immune responses and reduce inflammation in various biological systems .
3. Interaction with Biological Targets
The compound's interactions with specific enzymes or receptors are crucial for understanding its therapeutic effects. Preliminary studies indicate that it may bind to certain targets within cells, potentially modulating enzymatic activity or receptor signaling pathways .
Case Studies
Several studies have explored the biological activity of related compounds within the hexahydroquinoline class:
Synthesis Methods
The synthesis of Methyl 2-amino-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyhexahydroquinoline typically involves multi-step processes such as the Hantzsch reaction. This method condenses an aldehyde with a β-ketoester and ammonium acetate under reflux conditions in organic solvents like ethanol or methanol .
Properties
Molecular Formula |
C25H25FN2O3 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
methyl 2-amino-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydro-4H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H25FN2O3/c1-25(2)13-18-21(19(29)14-25)20(15-7-5-4-6-8-15)22(24(30)31-3)23(27)28(18)17-11-9-16(26)10-12-17/h4-12,20H,13-14,27H2,1-3H3 |
InChI Key |
PWOJAVYKEGYTRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)F)N)C(=O)OC)C4=CC=CC=C4)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















